molecular formula C₆H₆N₂O₂ B030751 Nicotinamide N-oxide CAS No. 1986-81-8

Nicotinamide N-oxide

Cat. No. B030751
CAS RN: 1986-81-8
M. Wt: 138.12 g/mol
InChI Key: USSFUVKEHXDAPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide N-oxide and its conformers has been explored through theoretical studies using restricted Hartree-Fock (RHF) and density functional theory (DFT) methods. The E (trans) conformers of nicotinamide and its N-oxide have been identified as more stable and less polar than their respective Z (cis) conformers, indicating the effects of the N-oxide formation on the molecule's stability and polarity (Kumar et al., 2010).

Molecular Structure Analysis

Advanced spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy, have been utilized to examine the molecular structure and spectroscopic properties of nicotinamide N-oxide. These studies have provided insights into the vibrational spectra, absorption wavelengths, and chemical shifts of the molecule, comparing experimental results with theoretical predictions to understand its ground state structure (Atac et al., 2011).

Chemical Reactions and Properties

Nicotinamide N-oxide undergoes various chemical reactions, including electrochemical reduction in aqueous solutions. Studies have shown that the protonated form of the N-oxide group is reduced in acidic media to nicotinamide, while the unprotonated form is reduced at higher pH levels. These reactions are influenced by factors such as pH, reactant concentration, and the presence of proton donors (Montoya et al., 1990).

Physical Properties Analysis

The physical properties of nicotinamide N-oxide, including its vibrational frequencies and modes, have been studied in detail. Additions such as an oxygen atom at the N(1) site have been shown to increase the magnitudes of atomic charges on hydrogen atomic sites, affecting the molecule's vibrational characteristics. These studies also reveal significant changes in IR intensities, Raman activities, and depolarization ratios of Raman bands upon N-oxide formation (Kumar et al., 2010).

Chemical Properties Analysis

The chemical properties, including the reactivity and coordination behavior of nicotinamide N-oxide, have been investigated through various spectroscopic and theoretical studies. These investigations provide insights into the compound's interaction with other molecules and its potential applications in forming complexes with metals, indicating its versatility in chemical reactions and potential applications in materials science and biochemistry (Bayari et al., 2003).

Scientific Research Applications

  • Electrochemical Properties : A study by Montoya, Mellado, and Galvín (1990) examined the electrochemical reduction of nicotinamide N-oxide, revealing that its protonated form is reduced in acidic media, while the unprotonated form is reduced at higher pH levels. This research contributes to understanding the electrochemical behavior of nicotinamide N-oxide in various environments.

  • Metabolic Studies in Mice : Maeta, Sano, Fukuwatari, and Shibata (2014) developed a high-performance liquid chromatographic method for measuring nicotinamide and its catabolites, including nicotinamide N-oxide, in mice urine. Their work, as detailed in Bioscience, Biotechnology, and Biochemistry, helps in understanding the metabolic pathways of nicotinamide in different species.

  • CXCR2 Receptor Antagonism : Cutshall, Ursino, Kucera, Latham, and Ihle (2001) discovered that a series of nicotinamide N-oxides are potent and selective antagonists of the CXCR2 receptor, with significant activity against human neutrophil chemotaxis. This finding, published in Bioorganic & Medicinal Chemistry Letters, suggests potential applications in treating inflammatory, auto-immune, and allergic disorders.

  • Spectroscopic Analysis : Atac, Karabacak, Kose, and Karaca (2011) conducted a spectroscopic analysis of nicotinamide N-oxide, utilizing techniques like FT-IR, FT-Raman, NMR, and UV. Their study, found in Spectrochimica Acta Part A, provides valuable insights into the structural and spectroscopic properties of nicotinamide N-oxide.

  • Enzymatic Metabolism : Real, Hong, and Pissios (2013) identified CYP2E1 as the main enzyme producing nicotinamide N-oxide in human liver microsomes, suggesting its potential use as a biomarker of CYP2E1 activity. Their research, published in Drug Metabolism and Disposition, adds to our understanding of nicotinamide metabolism in humans.

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Nicotinamide N-oxide . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is a trend toward a decrease in serum NAD+ precursors along with CKD progression, while the final NAD+ metabolites are accumulated . The prospection of NR and NMN to find potential food sources and their dietary contribution in increasing NAD+ levels are still an unexplored field of research . Moreover, it could enable the development of new functional foods and processing strategies to maintain and enhance their physiological benefits, besides the studies of new raw materials for extraction and biotechnological development .

properties

IUPAC Name

1-oxidopyridin-1-ium-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSFUVKEHXDAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173614
Record name Nicotinamide N-oxide
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicotinamide N-oxide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Nicotinamide N-oxide

CAS RN

1986-81-8
Record name Nicotinamide N-oxide
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Record name Nicotinamide N-oxide
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Record name Nicotinamide N-oxide
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Record name Nicotinamide N-oxide
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Record name NICOTINAMIDE N-OXIDE
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Record name Nicotinamide N-oxide
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URL http://www.hmdb.ca/metabolites/HMDB0002730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

289 - 293 °C
Record name Nicotinamide N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
786
Citations
A Atac, M Karabacak, E Kose, C Karaca - Spectrochimica Acta Part A …, 2011 - Elsevier
… Nicotinamide N-oxide has been recognized as an excretory … Biological effects of nicotinamide N-oxide and nicotinic acid … absorption bands of nicotinamide N-oxide experimentally and …
Number of citations: 38 www.sciencedirect.com
S Kitamura, K Tatsumi - Biochemical and biophysical research …, 1984 - Elsevier
The present paper describes that mammalian liver aldehyde oxidase is involved in the reduction of nicotinamide N-oxide to nicotinamide. Rabbit liver aldehyde oxidase supplemented …
Number of citations: 74 www.sciencedirect.com
KN Murray, JG Watson, S Chaykin - Journal of Biological Chemistry, 1966 - ASBMB
… This paper deals with an evalua tion of the role of nicotinamide N-oxide and a re-evaluation of the function of molecular oxygen in oxidations catalyzed by xanthine oxidase. …
Number of citations: 101 www.jbc.org
KN Murray, S Chaykin - Journal of Biological Chemistry, 1966 - ASBMB
An enzymatic system which reduces nicotinamide N-oxide to nicotinamide was isolated from hog liver and purified about 280-fold. The reduction is dependent on the presence of …
Number of citations: 28 www.jbc.org
A Maeta, M Sano, T Fukuwatari… - Bioscience …, 2014 - academic.oup.com
… Nicotinamide N-oxide is a major nicotinamide catabolite in mice but not in humans and rats. A high-performance liquid chromatographic method for the simultaneous measurement of …
Number of citations: 10 academic.oup.com
T Fukuwatari, H Wada, R Sasaki… - Bioscience …, 2004 - academic.oup.com
… of nicotinamide N-oxide was 4-fold higher than that of NuA from the excess nicotinamide diets, we propose that the amount of nicotinamide N-oxide … reported that nicotinamide Noxide, …
Number of citations: 21 academic.oup.com
M Sparthan, S Chaykin - Analytical Biochemistry, 1969 - Elsevier
… the estimation of nicotinamide N-oxide in complex mixtures … With the finding that the reduction of nicotinamide N-oxide to … method of assay for nicotinamide N-oxide presented itself. The …
Number of citations: 13 www.sciencedirect.com
F Li, Y Wang, X Song, Z Wang, J Jia, S Qing… - Gut …, 2022 - Taylor & Francis
… Furthermore, exogenous administration of nicotinamide n-oxide (NAMO), an oxidative product of nicotinamide derived from gut microbiota, to ABX-treated or untreated HSE mice …
Number of citations: 15 www.tandfonline.com
K Shibata, Y Mori, M Onodera - Agricultural and biological …, 1991 - academic.oup.com
… The relative niacin activity of nicotinamide N-oxide and N' -… (4-Py) increased significantly when nicotinamide N -oxide or N'-… we have suggested that a part of nicotinamide N-oxide and N'-…
Number of citations: 10 academic.oup.com
AM Real, S Hong, P Pissios - Drug Metabolism and Disposition, 2013 - ASPET
… The second enzymatic system oxidizes nicotinamide to nicotinamide N-oxide. It is located in … nicotinamide N-oxide. Our results suggest the potential use of nicotinamide N-oxide as a …
Number of citations: 27 dmd.aspetjournals.org

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